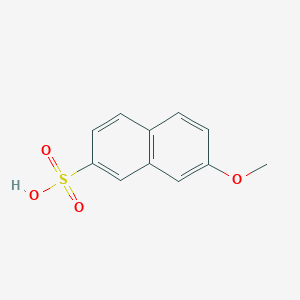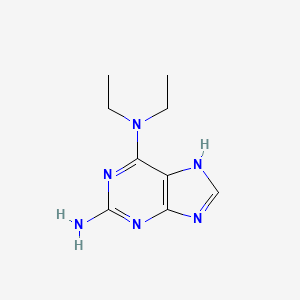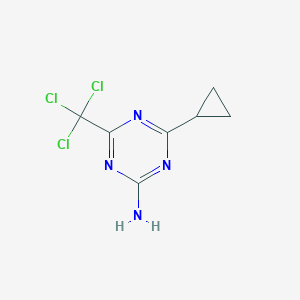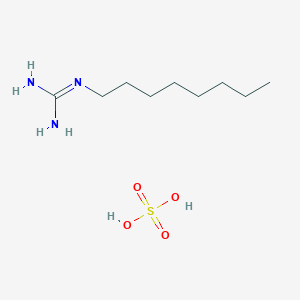
1-OCTYLGUANIDINE HEMISULFATE 97
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-OCTYLGUANIDINE HEMISULFATE 97: is a guanidine derivative with the chemical formula C9H21N3·H2SO4 . It is a compound that combines the properties of guanidine with an octyl group, making it a versatile molecule in various chemical and biological applications. Guanidine derivatives are known for their strong basicity and ability to form stable salts, which makes them useful in a wide range of fields, including medicine, agriculture, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-OCTYLGUANIDINE HEMISULFATE 97 can be synthesized through the reaction of S-methylisothiourea sulfate with octylamine . This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of guanidine derivatives, including n-octylguanidine sulfate, often involves the chemical method of melting ammonium salts with urea or utilizing urea production wastes. These methods are efficient and scalable, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-OCTYLGUANIDINE HEMISULFATE 97 undergoes various chemical reactions, including:
Nucleophilic Addition: The guanidine moiety can act as an N-nucleophile in additions to unsaturated compounds, such as the Michael reaction.
Alkylation and Acylation: The compound can participate in alkylation and acylation reactions due to its nucleophilic properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenated compounds under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions may yield various alkylated guanidine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-OCTYLGUANIDINE HEMISULFATE 97 is used as a catalyst in organic synthesis due to its strong basicity and ability to stabilize transition states in chemical reactions .
Biology: In biological research, n-octylguanidine sulfate has been studied for its interaction with sodium channels in nerve cells. It has been found to block sodium channels, making it a valuable tool for studying nerve function and potential therapeutic applications .
Medicine: The compound’s ability to interact with biological membranes and proteins makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry: this compound is used in industrial applications such as water treatment, where it acts as a coagulant to remove impurities from water .
Wirkmechanismus
The mechanism of action of n-octylguanidine sulfate involves its interaction with sodium channels in nerve cells. The compound binds to the open sodium channels, blocking the flow of sodium ions and thereby inhibiting nerve signal transmission. This action is similar to the natural inactivation of sodium channels by arginine, which also contains a guanidino group .
Vergleich Mit ähnlichen Verbindungen
- 1-Octylguanidine hemisulfate
- n-Amylguanidine
- n-Decylguanidine
Uniqueness: 1-OCTYLGUANIDINE HEMISULFATE 97 is unique due to its specific alkyl chain length, which influences its hydrophobicity and interaction with biological membranes. This makes it more effective in certain applications compared to shorter or longer chain guanidine derivatives .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable tool for scientific research and industrial processes.
Eigenschaften
Molekularformel |
C9H23N3O4S |
|---|---|
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
2-octylguanidine;sulfuric acid |
InChI |
InChI=1S/C9H21N3.H2O4S/c1-2-3-4-5-6-7-8-12-9(10)11;1-5(2,3)4/h2-8H2,1H3,(H4,10,11,12);(H2,1,2,3,4) |
InChI-Schlüssel |
WXDMRAWLKABMCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2-Aminoethyl)-1,3-thiazol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B8552249.png)
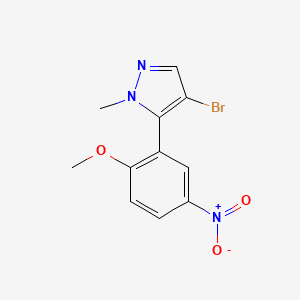
![1-(Methylsulfanyl)-2-nitro-N-(2-{[(1,3-thiazol-2-yl)methyl]sulfanyl}ethyl)ethen-1-amine](/img/structure/B8552274.png)
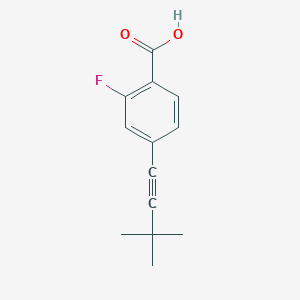
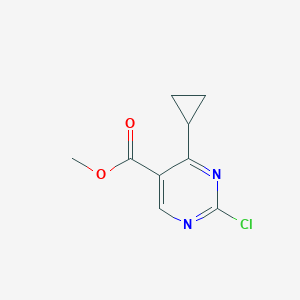
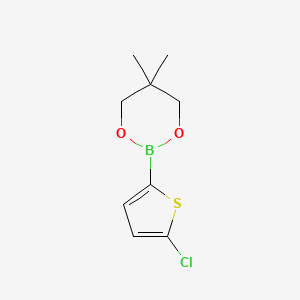
![(1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-1-yl)methanol](/img/structure/B8552306.png)
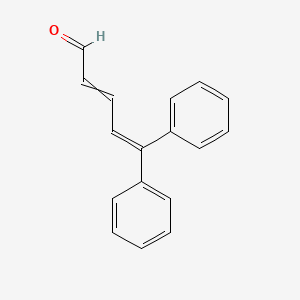
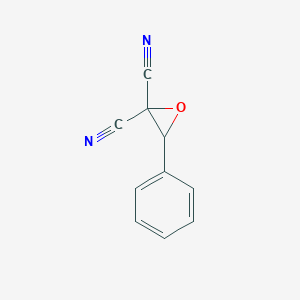
![N-[(4-Chlorophenyl)methyl]-N-(5-phenylthiophen-2-yl)benzamide](/img/structure/B8552334.png)
